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Compound of Interest

1-Bromomethyl-2,2-
Compound Name:
difluorocyclopropane

Cat. No. B1334228

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromomethyl-2,2-difluorocyclopropane is a key building block in medicinal chemistry and
materials science, offering a unique combination of a reactive bromomethyl handle and a
metabolically stable gem-difluorocyclopropane moiety. This guide provides a comprehensive
overview of its spectroscopic properties and a plausible synthetic route. Due to the limited
availability of public experimental data, this document presents predicted spectroscopic values
to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties

e |[UPAC Name: 1-(Bromomethyl)-2,2-difluorocyclopropane

CAS Number: 77613-65-1

Molecular Formula: CaHsBrF2[1]

Molecular Weight: 170.98 g/mol [1]

Canonical SMILES: C1C(C1(F)F)CBr
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Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following tables summarize the

predicted spectroscopic data for 1-Bromomethyl-2,2-difluorocyclopropane. These

predictions are based on established principles of NMR and mass spectrometry and provide a

valuable reference for researchers.

Predicted *H NMR Data (500 MHz, CDCla)

. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constants (J,
(3, ppm)
Hz)
J(H-H) = 10.5,
~3.5-3.7 dd 1H -CHH-Br
JH-H)=75
J(H-H) = 10.5,
~3.3-3.5 dd 1H -CHH-Br
J(H-H) = 8.5
~1.8-2.0 m 1H -CH-
-CHH-
~1.4-16 m 1H
(cyclopropyl)
-CHH-
~1.1-1.3 m 1H
(cyclopropyl)

Note: The chemical shifts and coupling patterns of the cyclopropyl protons are complex due to

diastereotopicity and geminal/vicinal couplings, including those to fluorine.

Predicted *C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm)

Splitting Pattern (due to F)  Assignment

~110- 115 t (LJJCF =290 Hz) CF2

~28 - 32 t BJCF =3 Hz) -CH2-Br

~25-29 t (3JCF = 10 Hz) -CH-

~15-19 t (BJJCF =10 Hz) -CHz- (cyclopropyl)
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ELeﬂmie_d_Mass_Sp_e_cir_QmemLQata (ED)

Relative Intensity (%) Proposed Fragment
172/170 Low [M]* (13C, 81Br/7°Br)
91 High [M-Br]*
71 Moderate [CaHsF]*
63 Moderate [C3HsF2]*

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment
~3000-2850 Medium C-H stretch (alkyl)
~1200-1000 Strong C-F stretch

~650 Medium-Strong C-Br stretch

Proposed Synthetic Protocol

The synthesis of 1-Bromomethyl-2,2-difluorocyclopropane can be achieved via the
difluorocyclopropanation of allyl bromide. Several reagents can be used to generate
difluorocarbene (:CF2), with the Ruppert-Prakash reagent (TMSCF3) being a common and
effective choice.

Reaction Scheme
Experimental Procedure (lllustrative)

» Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a magnetic stirrer, and a nitrogen inlet, add allyl bromide (1.0 eq) and anhydrous
solvent (e.g., THF or DME).

o Reagent Addition: Add sodium iodide (2.2 eq) to the solution. Subsequently, add
trifluoromethyl)trimethylsilane (TMSCFs3, 2.0 eq) dropwise at room temperature under a
nitrogen atmosphere.
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e Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C)
and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

o Work-up: Cool the reaction mixture to room temperature and quench with a saturated
agueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic
solvent (e.g., diethyl ether or ethyl acetate).

 Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford 1-Bromomethyl-2,2-difluorocyclopropane.

Disclaimer: This is a generalized protocol and may require optimization for specific laboratory
conditions and scales.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of
1-Bromomethyl-2,2-difluorocyclopropane.
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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of
1-Bromomethyl-2,2-difluorocyclopropane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1334228?utm_src=pdf-body
https://www.benchchem.com/product/b1334228?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/1-bromomethyl-2-2-difluorocyclopropane-77613-65-1
https://www.benchchem.com/product/b1334228#spectroscopic-data-of-1-bromomethyl-2-2-difluorocyclopropane
https://www.benchchem.com/product/b1334228#spectroscopic-data-of-1-bromomethyl-2-2-difluorocyclopropane
https://www.benchchem.com/product/b1334228#spectroscopic-data-of-1-bromomethyl-2-2-difluorocyclopropane
https://www.benchchem.com/product/b1334228#spectroscopic-data-of-1-bromomethyl-2-2-difluorocyclopropane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1334228?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334228?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

